9,12-Dimethyl-1,2-benzanthracene
Overview
Description
Methyl (3R,5S)-(E)-3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate**, commonly known as CP-83101, is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity. This compound was developed by Pfizer Inc. and has been studied for its hepatoselective properties, particularly in the context of inhibiting cholesterol biosynthesis .
Scientific Research Applications
Chemistry: Used as a model compound to study the inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase.
Biology: Investigated for its effects on cholesterol biosynthesis and its hepatoselective properties.
Industry: Potential applications in the pharmaceutical industry for the development of cholesterol-lowering drugs.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP-83101 involves the preparation of its water-soluble, free acid, sodium salt form. This is achieved by dissolving CP-83101 in ethanol, mixing it with an equal molar ratio of sodium hydroxide, and incubating the mixture at 37°C for 90 minutes in a final volume of water .
Industrial Production Methods: While specific industrial production methods for CP-83101 are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, followed by purification and formulation for research or therapeutic use.
Chemical Reactions Analysis
Types of Reactions: CP-83101 primarily undergoes reactions typical of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors. These include:
Oxidation: CP-83101 can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: CP-83101 can participate in substitution reactions, especially involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of CP-83101.
Comparison with Similar Compounds
- Atorvastatin
- Fluvastatin
- Pitavastatin
- Rosuvastatin
- Simvastatin
Comparison: CP-83101 is unique in its high degree of tissue selectivity, particularly its hepatoselective properties. Unlike other 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, CP-83101 exhibits a high specificity for hepatic tissues, making it a promising candidate for targeted cholesterol-lowering therapies .
Properties
IUPAC Name |
9,12-dimethylbenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-7-10-18-14(2)20-16(12-17(18)11-13)9-8-15-5-3-4-6-19(15)20/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRPSEXQZAFVGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3C(=C2)C=CC4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172989 | |
Record name | 9,12-Dimethyl-1,2-benzanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19371-58-5 | |
Record name | 9,12-Dimethyl-1,2-benzanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019371585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,12-Dimethyl-1,2-benzanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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